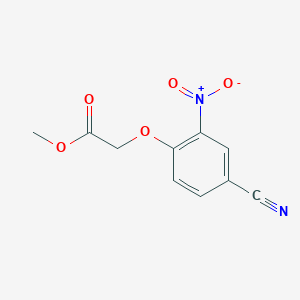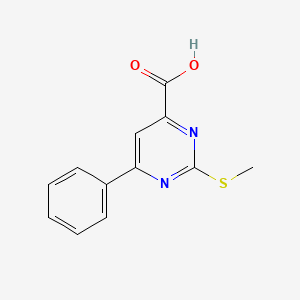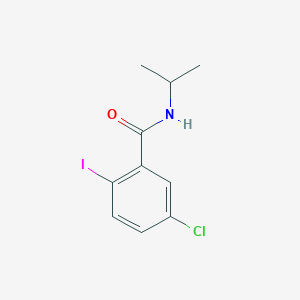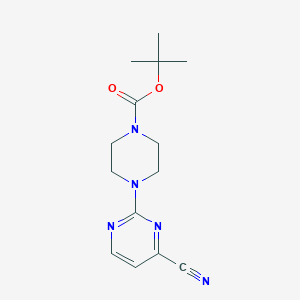
4-(2,4-Difluorobenzoyl)isoquinoline
Overview
Description
4-(2,4-Difluorobenzoyl)isoquinoline is a synthetic organic compound with the molecular formula C16H9F2NO . It has a molecular weight of 269.25 . The IUPAC name for this compound is (2,4-difluorophenyl)(4-isoquinolinyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H9F2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 269.25 and its molecular formula of C16H9F2NO . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Innovative synthetic methodologies have been developed to access various isoquinoline derivatives, including strategies involving boron trifluoride etherate for ring contraction and electrophilic cyclization, leading to the formation of diarylhexahydrobenzo[f]isoquinolines with moderate yields (Chang et al., 2010). This process underscores a novel rearrangement reaction catalyzed by boron trifluoride etherate, which could potentially be applied or adapted for derivatives of 4-(2,4-Difluorobenzoyl)isoquinoline.
- Gold(I)-Catalyzed Cycloaddition: A method involving gold(I)-catalyzed intramolecular [4+2] cycloaddition has been reported, efficiently synthesizing 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, a structural motif that shares reactivity patterns with this compound derivatives. This process highlights the potential for constructing complex isoquinoline frameworks under mild conditions, which could be relevant for synthesizing fluorinated isoquinoline derivatives (Zhong et al., 2020).
Applications in Material Science and Organic Chemistry
- Optoelectronic Applications: Isoquinoline derivatives exhibit dual fluorescence emission, a property that depends sensitively on the solvent. This behavior, observed in compounds like 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one, suggests potential applications in sensors and optoelectronic devices. The dual fluorescence arises from the presence of two valence tautomers, each with distinct fluorescent properties, indicating a pathway for designing novel fluorophores based on isoquinoline derivatives (Craig et al., 2009).
- Synthesis of Bioactive Scaffolds: Research has focused on developing synthetic routes to access highly substituted isoquinolone-4-carboxylic acids, recognized as important bioactive scaffolds. Utilizing a Cu-catalyzed cascade reaction with ammonia and 2-halobenzoic acids, this methodology provides a general and efficient approach to constructing polysubstituted isoquinolin-1(2H)-ones. The versatility and functional group tolerance of this protocol suggest its applicability in generating a wide range of isoquinoline derivatives, including those with difluorobenzoyl groups (Wang et al., 2021).
Mechanism of Action
properties
IUPAC Name |
(2,4-difluorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWBQVLPTOTKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)

![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)



![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)
![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)

![7-Iodopyrido[2,3-b]pyrazine](/img/structure/B1452914.png)


![[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1452920.png)